p-Phenetidine
p-Phenetidine
P-phenetidine is a colorless to dark red liquid. (NTP, 1992)
4-ethoxyaniline is an aromatic ether that is aniline in which the hydrogen at position 4 is replaced by an ethoxy group. It is a hydrolysis metabolite of phenacetin. It has a role as a drug metabolite. It is a substituted aniline, an aromatic ether and a primary amino compound.
Used in the manufacture of acetophenetidin.
4-ethoxyaniline is an aromatic ether that is aniline in which the hydrogen at position 4 is replaced by an ethoxy group. It is a hydrolysis metabolite of phenacetin. It has a role as a drug metabolite. It is a substituted aniline, an aromatic ether and a primary amino compound.
Used in the manufacture of acetophenetidin.
Brand Name:
Vulcanchem
CAS No.:
156-43-4
VCID:
VC21134161
InChI:
InChI=1S/C8H11NO/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2,9H2,1H3
SMILES:
CCOC1=CC=C(C=C1)N
Molecular Formula:
C8H11NO
Molecular Weight:
137.18 g/mol
p-Phenetidine
CAS No.: 156-43-4
Cat. No.: VC21134161
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | P-phenetidine is a colorless to dark red liquid. (NTP, 1992) 4-ethoxyaniline is an aromatic ether that is aniline in which the hydrogen at position 4 is replaced by an ethoxy group. It is a hydrolysis metabolite of phenacetin. It has a role as a drug metabolite. It is a substituted aniline, an aromatic ether and a primary amino compound. Used in the manufacture of acetophenetidin. |
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CAS No. | 156-43-4 |
Molecular Formula | C8H11NO |
Molecular Weight | 137.18 g/mol |
IUPAC Name | 4-ethoxyaniline |
Standard InChI | InChI=1S/C8H11NO/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2,9H2,1H3 |
Standard InChI Key | IMPPGHMHELILKG-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)N |
Canonical SMILES | CCOC1=CC=C(C=C1)N |
Boiling Point | 482 °F at 760 mm Hg (NTP, 1992) 254.0 °C 253-255 °C |
Flash Point | 240 °F (NTP, 1992) 120 °C c.c. |
Melting Point | 36 to 39 °F (NTP, 1992) 2.4 °C |
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